molecular formula C24H25ClN4OS B8093330 gamma-Secretase modulator 1 hydrochloride

gamma-Secretase modulator 1 hydrochloride

Cat. No.: B8093330
M. Wt: 453.0 g/mol
InChI Key: LKCKOISQTRXFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-secretase modulator 1 (hydrochloride) is a compound that has garnered significant attention in the field of Alzheimer’s disease research. It is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease critical for the generation of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making gamma-secretase a key target for therapeutic intervention .

Preparation Methods

The synthesis of gamma-secretase modulator 1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic routes typically involve:

Industrial production methods for gamma-secretase modulator 1 (hydrochloride) are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Gamma-secretase modulator 1 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

Gamma-secretase modulator 1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Gamma-secretase modulator 1 (hydrochloride) exerts its effects by modulating the activity of gamma-secretase. Gamma-secretase is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By modulating gamma-secretase activity, the compound reduces the production of amyloidogenic amyloid-beta peptides, thereby preventing the formation of amyloid plaques. The molecular targets and pathways involved include the gamma-secretase complex and the amyloidogenic pathway .

Comparison with Similar Compounds

Gamma-secretase modulator 1 (hydrochloride) is unique in its ability to selectively modulate gamma-secretase activity without completely inhibiting it. This selective modulation is crucial for reducing amyloid-beta production while minimizing potential side effects associated with complete inhibition of gamma-secretase. Similar compounds include:

Gamma-secretase modulator 1 (hydrochloride) stands out due to its specific pharmacological features and potential for therapeutic use in Alzheimer’s disease.

Properties

IUPAC Name

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS.ClH/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17;/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKOISQTRXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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